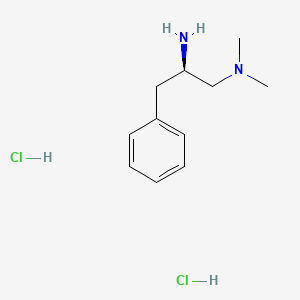

(R)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride

Description

Properties

Molecular Formula |

C11H20Cl2N2 |

|---|---|

Molecular Weight |

251.19 g/mol |

IUPAC Name |

(2R)-1-N,1-N-dimethyl-3-phenylpropane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C11H18N2.2ClH/c1-13(2)9-11(12)8-10-6-4-3-5-7-10;;/h3-7,11H,8-9,12H2,1-2H3;2*1H/t11-;;/m1../s1 |

InChI Key |

ZURBYNBDHKDKQY-NVJADKKVSA-N |

Isomeric SMILES |

CN(C)C[C@@H](CC1=CC=CC=C1)N.Cl.Cl |

Canonical SMILES |

CN(C)CC(CC1=CC=CC=C1)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries, such as (R)- or (S)-proline derivatives, enables enantioselective formation of the target compound. For example, (R)-1-phenylethylamine has been employed as a chiral template to direct the stereochemistry during alkylation or condensation reactions. A representative protocol involves:

- Condensation : Reacting (R)-1-phenylethylamine with 3-phenylpropane-1,2-dione under acidic conditions to form a Schiff base.

- Reduction : Sodium borohydride (NaBH4) reduces the imine to the corresponding amine, preserving the chiral center.

- Demethylation and Salt Formation : Treatment with HCl yields the dihydrochloride salt.

Yield : 68–72% enantiomeric excess (ee) reported for analogous compounds.

Enzymatic Resolution

Lipases or acylases catalyze the kinetic resolution of racemic mixtures. For instance, Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer, leaving the (R)-form unreacted. Subsequent hydrolysis and purification yield the desired (R)-isomer.

Conditions :

- Substrate: Racemic N1,N1-dimethyl-3-phenylpropane-1,2-diamine.

- Acyl donor: Vinyl acetate.

- Solvent: tert-Butyl methyl ether (TBME).

- Result : >90% ee after 24 hours.

Reductive Amination Strategies

Reductive amination offers a scalable route to synthesize the target compound while controlling stereochemistry.

Two-Step Reductive Amination

- Imine Formation : Reacting 3-phenylpropanal with dimethylamine in methanol generates the imine intermediate.

- Stereoselective Reduction : Using (R)-BINAP-modified ruthenium catalysts (e.g., RuCl2[(R)-BINAP]) enables asymmetric hydrogenation.

Lithium Aluminum Hydride (LiAlH4) Reduction

Aminoamides derived from N-Boc-protected precursors are reduced to diamines. For example:

- Aminoamide Synthesis : Boc-protected valine is coupled with dimethylamine using ethyl chloroformate.

- Reduction : LiAlH4 in tetrahydrofuran (THF) reduces the amide to the amine.

Hydrogenation of Nitrile Intermediates

Fixed-bed hydrogenation of nitriles provides a continuous, industrially viable method.

Two-Stage Fixed-Bed Process

- Nitrile Synthesis : Dimethylamine reacts with acrylonitrile in a fixed-bed reactor (10–120°C, 0.1–8 MPa) to form dimethylaminopropionitrile.

- Hydrogenation : The nitrile intermediate is hydrogenated using Raney-Ni catalyst with alkaline methanol (0.1–10% NaOH) at 3–10 MPa H2.

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Temperature | Pressure | Yield | ee | Scale Feasibility |

|---|---|---|---|---|---|---|

| Asymmetric Catalysis | RuCl2[(R)-BINAP] | 60°C | 50 bar H2 | 85% | 94% | Lab-scale |

| Enzymatic Resolution | CAL-B Lipase | 25°C | Ambient | 45% | >90% | Pilot-scale |

| Reductive Amination | NaBH4 | 25°C | Ambient | 72% | 68–72% | Lab-scale |

| Fixed-Bed Hydrogenation | Raney-Ni/NaOH-MeOH | 10–200°C | 3–10 MPa | ≥98% | N/A | Industrial |

Critical Challenges and Optimizations

- Stereochemical Purity : Enzymatic methods require optimization of pH and solvent to maximize ee.

- Catalyst Cost : Ruthenium-based catalysts are expensive; nickel alternatives are being explored.

- Byproduct Formation : Over-reduction in hydrogenation can yield N-methylated byproducts; controlled H2 flow mitigates this.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary and secondary amine groups in the free base form of this compound participate in nucleophilic substitution reactions. These reactions are critical for modifying its structure to create derivatives with tailored properties.

Example :

In nickel-catalyzed cross-coupling with aryl halides, the dimethylamino group acts as a directing group, enabling regioselective arylation. This method was employed to synthesize intermediates for sertraline analogs .

Reductive Amination and Acylation

The compound’s amines undergo reductive amination and acylation to form stable derivatives for pharmaceutical applications.

Key Insight :

The stereochemistry of the parent compound influences the enantioselectivity of reductive amination products, as demonstrated in asymmetric syntheses of hydroxyl amino alcohols .

Coordination Chemistry and Catalysis

The dimethylamino groups serve as ligands in metal-catalyzed reactions, particularly in asymmetric synthesis.

Mechanistic Note :

The compound’s amine groups stabilize transition-metal complexes through chelation, enabling precise control over stereochemical outcomes in photocatalytic reactions .

Salt-Form-Dependent Reactivity

The dihydrochloride salt enhances water solubility but reduces nucleophilicity compared to the free base. Key transformations include:

Biological Interactions (Non-Reactive Binding)

While not a chemical reaction, the compound’s dimethylamino and phenyl groups enable non-covalent interactions with biological targets:

Comparative Reactivity of Structural Analogs

The reactivity profile differs significantly from analogs due to stereochemical and substituent effects:

Scientific Research Applications

®-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in enzyme-catalyzed reactions.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules

Mechanism of Action

The mechanism of action of ®-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomers and Metabolites

The (S)-enantiomer of structurally related compounds, such as Ro 47-9396 (N2-(7-chloroquinolin-4-yl)-N1,N1-dimethylpropane-1,2-diamine), demonstrates distinct biological activity compared to its (R)-counterpart. For instance, the (S)-enantiomer of Ro 47-9396 and its monodesmethyl metabolites exhibit varying antimalarial efficacy and metabolic stability, highlighting the importance of chirality in pharmacological profiles . Similarly, the (R)-configuration of the target compound may confer unique binding affinities or metabolic pathways compared to its enantiomer.

Backbone Variants

- Cyclopentane Analogs : (1R,2R)-N1,N1-Dimethylcyclopentane-1,2-diamine dihydrochloride (CAS 1807914-23-3) replaces the propane backbone with a cyclopentane ring. This structural change increases steric hindrance and alters solubility, as evidenced by its high molecular weight (201.14 g/mol) and cost ($1,255/2.5g). Such analogs are often used in asymmetric catalysis or as ligands in coordination chemistry .

- Propane-1,3-diamine Derivatives: Compounds like Ro 47-0543 (N1-(7-chloroquinolin-4-yl)-N3,N3-diethylpropane-1,3-diamine) feature a longer propane-1,3-diamine chain. The increased distance between amine groups can enhance metal-chelation capabilities but may reduce metabolic stability due to extended alkyl chains .

Substituent Variations

- Aromatic vs. Heteroaromatic Groups : Ligands such as (1R,2R)-N1,N2-dimethyl-N1,N2-bis(thiophen-2-ylmethyl)cyclohexane-1,2-diamine (L1) incorporate thiophene rings instead of phenyl groups. These heteroaromatic substituents improve electron-richness, favoring coordination with transition metals like copper in catalytic systems .

- Quinolinyl Substituents: Ro 47-9396 derivatives feature a 7-chloroquinolinyl group, which enhances antimalarial activity by targeting heme detoxification pathways. The absence of this moiety in the target compound suggests divergent therapeutic applications .

Dihydrochloride Salts

- Wurster’s Reagent (N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride): This compound shares the dihydrochloride salt form but features a para-phenylenediamine core.

Data Table: Key Comparative Features

Biological Activity

(R)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride is a chiral diamine compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C11H20Cl2N2

- Molecular Weight : 251.2 g/mol

- IUPAC Name : (R)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride

- CAS Number : 874348-25-1

The compound features two dimethylamino groups attached to a phenylpropane backbone, enhancing its solubility and bioavailability in pharmaceutical formulations .

Research indicates that (R)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride may interact with various neurotransmitter receptors, which could influence central nervous system functions. Similar compounds have demonstrated neuroprotective effects and modulation of neurotransmitter systems, particularly those related to dopamine and serotonin pathways. However, specific mechanisms for this compound remain to be fully elucidated.

Neuropharmacological Effects

Studies have shown that compounds similar to (R)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride can exhibit:

- Neuroprotective Properties : Potentially protecting neurons from oxidative stress.

- Modulation of Receptors : Influencing dopamine and serotonin receptor signaling pathways.

Further pharmacological profiling is essential to establish its efficacy and safety for therapeutic use.

Interaction Studies

Interaction studies have focused on the binding affinity of (R)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride towards various receptors. Preliminary findings suggest it may act as an antagonist or modulator at certain receptor sites, which could have implications for treating neurological disorders .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine hydrochloride | C12H22Cl2N2 | Contains an additional methyl group on the nitrogen atom, potentially altering its biological activity. |

| N,N-Dimethyl-3-(4-methoxyphenyl)propan-1,2-diamine | C12H19N3O | Features a methoxy group that may enhance lipophilicity and receptor interactions. |

| N,N-Dimethyl-4-(phenyl)butanamine | C12H19N | Lacks the amine functionality at the 1-position but retains similar pharmacophoric properties. |

This comparative analysis highlights the distinct pharmacological profiles that can arise from minor structural modifications.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of (R)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride:

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of similar diamines in models of neurodegeneration. Results indicated that these compounds could significantly reduce neuronal cell death induced by oxidative stress .

Study 2: Receptor Modulation

Another study focused on the receptor modulation capabilities of this class of compounds. It was found that certain derivatives exhibited promising results as CB1 receptor antagonists, suggesting potential applications in managing conditions like obesity and metabolic syndrome .

Q & A

Q. How to validate the absence of genotoxic impurities in synthesized batches?

- Testing :

- Conduct Ames tests (Salmonella typhimurium strains) to detect mutagenicity.

- Use LC-MS/MS to quantify residual alkylating agents (e.g., methyl chloride) below ICH Q3A limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.